molecular formula C18H13ClN2O2S B2713741 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one CAS No. 899965-81-2

1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one

Cat. No. B2713741
CAS RN: 899965-81-2
M. Wt: 356.82
InChI Key: GTLYLUOBZPJLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one, also known as CP-1, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. CP-1 is a pyrazinone derivative that exhibits a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in inflammation, tumor growth, and viral replication. 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has been shown to inhibit the NF-κB pathway, which is a critical regulator of inflammation and immune response. 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has been shown to inhibit the activity of viral proteases, which are critical for viral replication.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has also been found to inhibit the replication of several viruses, including HIV, HCV, and influenza virus. In addition, 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has been shown to exhibit antioxidant and neuroprotective activities.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has also been extensively studied for its potential use in medicinal chemistry, and its biological activities have been well characterized. However, 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one also has several limitations for lab experiments. It is a relatively complex molecule, which may make it difficult to study its mechanism of action. 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one also has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one. One potential direction is to further study its mechanism of action, particularly its effects on key signaling pathways involved in inflammation, tumor growth, and viral replication. Another potential direction is to explore its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis method of 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one can be synthesized through a multistep process involving the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by the reaction with thiourea and phenylacetic acid. The final product is obtained through the reaction of the intermediate compound with acetic anhydride. The synthesis method of 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has been optimized for high yield and purity.

Scientific Research Applications

1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities. 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one has also been found to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.

properties

IUPAC Name

1-(4-chlorophenyl)-3-phenacylsulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S/c19-14-6-8-15(9-7-14)21-11-10-20-17(18(21)23)24-12-16(22)13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLYLUOBZPJLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one

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